molecular formula C7H6BrN3 B2390726 2H-Benzotriazole, 5-bromo-2-methyl- CAS No. 191230-40-7

2H-Benzotriazole, 5-bromo-2-methyl-

Cat. No.: B2390726
CAS No.: 191230-40-7
M. Wt: 212.05
InChI Key: VRDZUYWMDMLDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzotriazole (B28993) Heterocycle Chemistry

Benzotriazoles are a cornerstone in heterocyclic chemistry, valued for their utility as synthetic auxiliaries and their presence in a wide array of biologically active molecules. ijariie.com The benzotriazole ring system can act as a leaving group, an electron-donating species, or a precursor to reactive intermediates, making it a versatile tool in organic synthesis. ijariie.com The existence of two tautomeric forms, 1H- and 2H-benzotriazole, and the subsequent possibility of N1 and N2 substitution, creates a landscape of isomeric derivatives with potentially different biological activities and physical properties. The selective synthesis of one isomer over the other remains a significant area of research. ijariie.com

Historical Overview of Benzotriazole Research Trajectories

The study of benzotriazole and its derivatives dates back over a century. Initially, research focused on their synthesis and fundamental chemical properties. A major breakthrough in their application came from the work of Alan R. Katritzky, who extensively explored the use of benzotriazole as a synthetic auxiliary, demonstrating its power in a vast number of chemical transformations. rsc.org This work laid the foundation for the synthesis of complex molecules, including peptides and other heterocycles. rsc.orgacs.org Over the years, the focus has expanded to include the biological activities of benzotriazole derivatives, with studies revealing their potential as antimicrobial, antifungal, and antiviral agents.

Current Research Landscape and Emerging Directions for 5-Bromo-2-Methyl-2H-Benzotriazole

Current research on benzotriazole derivatives is heavily geared towards medicinal chemistry and materials science. A significant challenge in this field is the regioselective synthesis of N-substituted benzotriazoles. ijariie.com The direct alkylation of benzotriazole often yields a mixture of N1 and N2 isomers, with the N1 isomer typically being the major product.

The characterization of such molecules is crucial for confirming their structure and understanding their properties. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. For example, the 1H-NMR data for 6-Bromo-N-(2-methyl-2H-benzo[d] rsc.orgmdpi.comrsc.orgtriazol-5-yl)quinolin-4-amine shows characteristic signals, including a singlet for the methyl group at 4.54 ppm. mdpi.com The 13C-NMR spectrum further confirms the structure with a signal for the methyl carbon at 43.5 ppm. mdpi.com

The crystal structure of this derivative reveals important conformational details, such as the dihedral angle between the benzotriazole and quinoline (B57606) planes, which is 55.9(1)°. mdpi.com This type of structural information is vital for understanding how the molecule might interact with biological targets.

Future research on 2H-Benzotriazole, 5-bromo-2-methyl- will likely focus on the development of more efficient and selective synthetic methods for its preparation. Furthermore, exploring its potential in medicinal chemistry, particularly in the design of kinase inhibitors or other therapeutic agents, is a promising avenue. The bromo substituent provides a handle for further chemical modifications, allowing for the creation of a library of derivatives for biological screening.

Data Tables

Table 1: Physicochemical Properties of 5-Bromo-1H-benzotriazole

PropertyValueReference
Molecular Formula C₆H₄BrN₃ sigmaaldrich.com
Molecular Weight 198.02 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key BQCIJWPKDPZNHD-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Spectroscopic Data for 6-Bromo-N-(2-methyl-2H-benzo[d] rsc.orgmdpi.comrsc.orgtriazol-5-yl)quinolin-4-amine

Data TypeValuesReference
1H-NMR (400 MHz, DMSO-d6) δ (ppm) 11.29 (s, 1H), 9.21 (d, J = 2.0 Hz, 1H), 8.54 (d, J = 6.9 Hz, 1H), 8.18 (dd, J = 9.0, 2.0 Hz, 1H), 8.16–8.05 (m, 2H), 8.06–7.89 (m, 1H), 7.53 (dd, J = 9.0, 1.9 Hz, 1H), 6.89 (d, J = 6.9 Hz, 1H), 4.54 (s, 3H) mdpi.com
13C-NMR (101 MHz, DMSO-d6) δ (ppm) 154.2, 144.0, 143.1, 142.7, 137.3, 136.6, 135.1, 126.3, 124.9, 122.5, 120.0, 119.5, 118.7, 113.7, 100.8, 43.5 mdpi.com
HRMS m/z [M+H]+ Calculated: 354.0354, Found: 354.0341 mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDZUYWMDMLDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 2H-Benzotriazole Systems

The construction of the benzotriazole (B28993) core is a critical first step, with several methodologies developed to achieve this bicyclic heterocyclic structure.

A primary and widely utilized method for synthesizing the benzotriazole nucleus is the cyclocondensation of o-phenylenediamines. ijariie.comgsconlinepress.com This reaction is typically achieved by treating o-phenylenediamine (B120857) with a diazotizing agent, most commonly sodium nitrite, in an acidic medium like acetic acid or hydrochloric acid. ijariie.comslideshare.netpharmacyinfoline.com

The underlying mechanism involves the diazotization of one of the amino groups of the o-phenylenediamine to form a monodiazonium salt intermediate. ijariie.compharmacyinfoline.comscribd.com This intermediate is inherently unstable and undergoes a spontaneous intramolecular cyclization, where the terminal nitrogen of the diazonium group attacks the adjacent free amino group, leading to the formation of the stable triazole ring fused to the benzene (B151609) ring. ijariie.comgsconlinepress.comscribd.com The reaction mixture often warms significantly, indicating the exothermic nature of the spontaneous cyclization. ijariie.comcutm.ac.in The resulting benzotriazole can then be isolated by cooling the mixture and collecting the precipitate. scribd.comcutm.ac.in

Table 1: Typical Conditions for Benzotriazole Synthesis from o-Phenylenediamine

Reactants Reagents Solvent Key Conditions Yield Reference(s)

This foundational reaction provides the unsubstituted benzotriazole scaffold, which serves as a precursor for further derivatization.

The introduction of substituents onto the nitrogen atoms of the benzotriazole ring is a key step in creating derivatives like 5-bromo-2-methyl-2H-benzotriazole. N-alkylation of benzotriazole is synthetically challenging because it can lead to a mixture of two positional isomers: N1- and N2-substituted products. gsconlinepress.comrsc.org The ratio of these isomers is influenced by various factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction conditions. tandfonline.comclockss.org

While the 1H-substituted form is often thermodynamically more stable and tends to dominate in solid and solution phases, specific conditions can be tailored to favor the formation of the 2H-tautomer. gsconlinepress.com To achieve regioselective N2-alkylation, various strategies have been explored. For instance, cobalt-catalyzed hydroamination of olefins has been shown to selectively produce N2-alkylated benzotriazoles. researchgate.net The use of specific catalysts, such as certain metalloporphyrins, can precisely control the site of alkylation, with some iridium(III) porphyrins promoting selective N2-alkylation with α-diazoacetates. acs.org

More traditional N-alkylation methods using alkyl halides can also be guided towards the N2-isomer, although often mixtures are obtained. researchgate.netresearchgate.net The development of greener synthetic routes, for example using glycerol (B35011) as a solvent or basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), has been shown to be effective for N-alkylation, although controlling the N1/N2 ratio remains a central challenge. tandfonline.comresearchgate.netresearchgate.net

Targeted Synthesis of 5-Bromo-2-Methyl-2H-Benzotriazole and its Precursors

The specific synthesis of 5-bromo-2-methyl-2H-benzotriazole requires a multi-step approach involving the formation of the benzotriazole core, followed by or preceded by bromination and N-methylation, with careful control of regioselectivity.

Introducing a bromine atom onto the benzene ring of the benzotriazole scaffold is typically achieved through electrophilic aromatic substitution. The substitution of the benzotriazole ring with halogen atoms can significantly enhance the bioactivity of the resulting derivatives. gsconlinepress.com Studies on the transformation of benzotriazole during chlorination in the presence of bromide have shown that reactive species like bromine chloride (BrCl) can lead to the formation of successively brominated products. nih.gov

Research into halogenated benzotriazoles, particularly for applications like protein kinase CK2 inhibition, has led to the synthesis of a variety of brominated derivatives. researchgate.netnih.gov These syntheses demonstrate that bromine atoms can be introduced at various positions on the benzene ring (C4, C5, C6, C7). Achieving regioselective bromination at the C5-position would likely involve directing group effects and careful control of reaction conditions. For instance, studies have shown that bromine atoms at the C5 and C6 positions are crucial for binding to certain biological targets. researchgate.net

The introduction of a methyl group specifically at the N-2 position is a critical step that leverages the N-alkylation strategies discussed previously. The challenge lies in achieving high regioselectivity for the 2-isomer over the 1-isomer. As noted, specialized catalytic systems can provide a high degree of control. acs.org For a simple methyl group, reagents like methyl iodide or dimethyl sulfate (B86663) would be used in conjunction with a base. The choice of solvent and base is paramount in influencing the N1/N2 ratio. For example, reactions in ionic liquids or under phase-transfer catalysis conditions have been explored to optimize the regioselectivity of N-alkylation. tandfonline.comclockss.org

A practical route to a precursor for the target molecule is the synthesis of 2-methyl-2H-1,2,3-benzotriazol-5-amine. mdpi.com This intermediate already possesses the N-2 methyl group, with the amine group at the 5-position serving as a handle for further transformations, or it could be synthesized from a nitro-precursor which is then reduced.

The 5-bromo-2-methyl-2H-benzotriazole motif is a valuable building block for constructing more complex, biologically active molecules. An example of this is its incorporation into quinoline (B57606) derivatives, which are themselves a significant class of heterocycles. mdpi.com

A straightforward synthesis of 6-bromo-N-(2-methyl-2H-benzo[d] ijariie.comrsc.orgresearchgate.nettriazol-5-yl)quinolin-4-amine has been described, which showcases the integration of the target motif. mdpi.com This synthesis involves a nucleophilic aromatic substitution reaction.

Table 2: Synthesis of a Quinoline-Benzotriazole Conjugate

Reactant 1 Reactant 2 Base Solvent Conditions Product Yield Reference

This reaction demonstrates a practical method for coupling a pre-formed benzotriazole derivative with another heterocyclic system. The synthesis of the required precursor, 2-methyl-2H-1,2,3-benzotriazol-5-amine, would itself be a multi-step process, likely starting from a substituted o-phenylenediamine or a corresponding nitroaniline, followed by cyclization, methylation, and functional group transformations to install the amine. The final bromination step to yield the complete target molecule could potentially be performed on the quinoline-benzotriazole conjugate, though regioselectivity would need to be carefully controlled.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of substituted benzotriazoles, including 5-bromo-2-methyl-2H-benzotriazole, has benefited significantly from the adoption of advanced techniques that offer improvements over conventional methods in terms of reaction time, yield, and safety.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of benzotriazole chemistry, microwave irradiation facilitates the N-alkylation of the benzotriazole ring system. This technique significantly reduces reaction times compared to traditional thermal methods. nih.gov The syntheses are often carried out by treating the parent benzotriazole with an appropriate alkylating agent in the presence of a base, such as potassium carbonate, in a high-boiling polar solvent like N,N-dimethylformamide (DMF). researchgate.net The use of microwave energy can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. nih.gov While specific studies on the microwave-assisted synthesis of 5-bromo-2-methyl-2H-benzotriazole are not extensively detailed, the general applicability of this method to the N-alkylation of benzotriazoles suggests its utility for this target molecule. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

ParameterConventional Thermal MethodMicrowave-Assisted MethodReference
Reaction Time Several hours (e.g., 18 h)Minutes (e.g., 4 min) nih.gov
Energy Input Continuous heatingFocused, intermittent energy nih.gov
Yield GoodComparable or improved nih.govresearchgate.net
Byproducts More prevalentOften reduced nih.gov

Solvent-Free Reaction Conditions

In a move towards greener and more efficient chemical processes, solvent-free reaction conditions have been successfully applied to the N-alkylation of benzotriazole. An effective method involves the use of potassium carbonate (K2CO3), silica (B1680970) (SiO2), and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. researchgate.net This solid-state reaction can be performed under both thermal and microwave conditions, offering a high degree of regioselectivity for the formation of 1-alkyl benzotriazoles with moderate to high yields and short reaction times. researchgate.net Eliminating the solvent reduces environmental impact, simplifies the work-up procedure, and can lower costs.

Catalytic Approaches in Benzotriazole Synthesis

Catalysis plays a pivotal role in the synthesis and functionalization of benzotriazoles. Various transition metals have been employed to facilitate key bond-forming reactions.

Copper-Catalyzed Reactions: Copper catalysts are effective for cross-coupling reactions. Benzotriazole itself can act as an efficient ligand in copper-catalyzed couplings, such as the Glaser reaction, to form 1,3-diynes. nih.gov

Rhodium-Catalyzed Reactions: For achieving high regioselectivity in C-N bond formation, rhodium catalysts have proven invaluable. Specifically, rhodium(I) complexes have been used for the highly selective N(1) or N(2) coupling of benzotriazoles with allenes, allowing for the atom-economic synthesis of N-allylated benzotriazole derivatives. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in functionalizing the benzotriazole core, particularly at halogenated positions. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings enable the introduction of aryl or amino groups at the 5-position of a 5-bromo-benzimidazole precursor, a reaction pathway directly analogous to the functionalization of 5-bromo-benzotriazole. capes.gov.br

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of benzotriazole synthesis are highly dependent on reaction parameters. Systematic optimization is crucial for developing efficient and scalable processes. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in copper-catalyzed reactions, the optimal conditions might involve specific concentrations of the copper salt (e.g., CuCl) and a ligand, a particular solvent like DMF, and a defined temperature (e.g., 100 °C) to maximize yield. nih.gov The choice of a protecting group, such as a t-butoxycarbonyl (Boc) group, can also be critical for directing reactivity and preventing the formation of side products during functionalization steps. capes.gov.br The use of molecular sieves in a one-pot synthesis has been shown to simplify procedures and enhance yields by preventing side reactions caused by water. mdpi.com

Table 2: Optimization of Parameters in Benzotriazole Synthesis

ParameterCondition 1Condition 2OutcomeReference
Solvent NitrobenzeneEthanol with Montmorillonite K10Improved yield and sustainability capes.gov.br
Catalyst None5 mol% CuCl / 10 mol% Ligand80% yield achieved nih.gov
Temperature 120 °C100 °CDecreased temperature reduced yield nih.gov
Additives NoneMolecular SievesReduced byproducts, simplified process mdpi.com

Chemical Reactivity and Transformation Pathways

The benzotriazole ring, while relatively stable, can undergo specific chemical transformations, particularly oxidation, which can alter its structure and properties.

Oxidation Reactions of Benzotriazoles

The oxidation of benzotriazoles can be achieved using various oxidizing agents and methods, leading to a range of transformation products. These reactions are significant for both synthetic derivatization and environmental degradation studies.

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading benzotriazoles. nih.gov The reaction is initiated by the addition of •OH to the benzotriazole ring. Subsequent reactions can lead to the formation of hydroxylated derivatives, such as 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.govnih.gov Further oxidation can result in the formation of dihydroxy species and ultimately lead to the cleavage of the benzene ring to form products like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

Stronger chemical oxidants like ferrate(VI) (Fe(VI)) can also effectively degrade benzotriazoles. The mechanism involves an electrophilic attack by ferrate on the triazole moiety of the molecule. nih.gov Oxidation can also lead to the formation of benzotriazole N-oxides, where an oxygen atom is attached to one of the nitrogen atoms in the triazole ring. researchgate.net Photocatalytic oxidation using UV-irradiated titanium dioxide (TiO2) is another effective method that can lead to the complete mineralization of the benzotriazole structure. mdpi.com

Table 3: Products from the Oxidation of Benzotriazole Derivatives

Oxidation MethodKey Transformation ProductsPathwayReference
•OH Radicals (AOPs)Hydroxy-benzotriazolesAromatic Hydroxylation nih.govnih.gov
•OH Radicals (AOPs)1,2,3-Triazole-4,5-dicarboxylic acidRing Cleavage nih.gov
Ferrate(VI)Degraded FragmentsElectrophilic Attack nih.gov
Chemical OxidationBenzotriazole N-OxidesN-Oxidation researchgate.net
UV/TiO2CO2, NH4+, NO3-Complete Mineralization mdpi.com

Reduction Reactions of Benzotriazoles

The reduction of substituted benzotriazoles can proceed via two main pathways: reduction of the triazole ring system or hydrogenolysis of the substituent, in this case, the bromo group. The outcome is highly dependent on the reaction conditions, including the choice of reducing agent and catalyst.

Catalytic Hydrogenation:

Catalytic hydrogenation is a versatile method for the reduction of various functional groups. In the context of 2H-Benzotriazole, 5-bromo-2-methyl-, hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to different products. The chemoselectivity of this reaction is a critical consideration. It is plausible that the reaction could proceed via two competing pathways:

Debromination: The carbon-bromine bond can be cleaved through hydrogenolysis to yield 2-methyl-2H-benzotriazole . This is a common transformation for aryl halides.

Triazole Ring Reduction: The benzotriazole ring system, being aromatic, is relatively stable. However, under forcing conditions such as elevated hydrogen pressure and temperature, the triazole ring can be reduced. For instance, the hydrogenation of N-heterocycles like quinolines has been achieved under mild conditions using iridium catalysts. nih.gov The reduction of the benzotriazole ring in 2H-Benzotriazole, 5-bromo-2-methyl- would likely lead to a substituted dihydro or tetrahydrobenzotriazole derivative.

While specific studies on the catalytic hydrogenation of 2H-Benzotriazole, 5-bromo-2-methyl- are not prevalent in the reviewed literature, the reduction of other N-heterocycles provides insight. For example, metal-free hydrogenation of quinoxalines and indoles has been reported using Me3N·BH3 and TFA in water. researchgate.net The choice of catalyst and reaction conditions is paramount in directing the outcome towards either debromination or ring reduction.

Dissolving Metal Reduction:

A more powerful, albeit less selective, method for the reduction of the benzotriazole ring involves the use of sodium in liquid ammonia. Studies on 1,2,3-benzotriazole and its N-methyl derivatives have shown that this method can effectively reduce the heterocyclic ring. This harsh method would likely also result in the reductive cleavage of the bromo substituent.

Table 1: Potential Reduction Products of 2H-Benzotriazole, 5-bromo-2-methyl-

Starting MaterialReagents and ConditionsPotential Product(s)Reaction Type
2H-Benzotriazole, 5-bromo-2-methyl-H₂, Pd/C, solvent2-methyl-2H-benzotriazoleDebromination
2H-Benzotriazole, 5-bromo-2-methyl-H₂, Catalyst (e.g., Ir-based), high pressure/temp5-bromo-2-methyl-4,5,6,7-tetrahydro-2H-benzotriazoleRing Hydrogenation
2H-Benzotriazole, 5-bromo-2-methyl-Na, liquid NH₃Mixture of reduced ring and debrominated productsDissolving Metal Reduction

Substitution Reactions of Amine and Halogen Groups

The 5-bromo substituent on the benzotriazole ring is a key handle for introducing a variety of functional groups through substitution reactions. These transformations can be broadly categorized into nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, if the bromo group is first converted to an amino group, a new suite of substitution reactions becomes available.

Substitution of the Bromo Group:

The bromine atom at the 5-position can be replaced by various nucleophiles.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is a powerful method for forming carbon-nitrogen bonds. The reaction of 5-bromo-2-methyl-2H-benzotriazole with various primary or secondary amines in the presence of a palladium catalyst and a suitable base would be expected to yield the corresponding 5-amino-2-methyl-2H-benzotriazole derivatives. Research has demonstrated the successful application of Hartwig-Buchwald amination reactions on bromo- and chloroarenes to produce N-substituted 2-aminoarenes, which can then be used to form 1H-benzotriazoles. deepdyve.comnih.govacs.org This methodology is highly versatile and tolerates a wide range of functional groups on the incoming amine. wikipedia.orglibretexts.org

Suzuki Coupling: The bromo substituent can also participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to form carbon-carbon bonds. rsc.org This would allow for the introduction of various aryl or vinyl groups at the 5-position of the benzotriazole ring. For instance, a ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, a related heterocyclic system. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, SNAr can occur. The benzotriazole ring itself is electron-withdrawing, which can facilitate the displacement of the bromo group by strong nucleophiles under certain conditions. Studies on 4-bromo-5-nitrophthalodinitrile show that the bromine atom can be displaced by nucleophiles. researchgate.net

Substitution of an Amine Group (from the Bromo Precursor):

Should the 5-bromo group be converted to a 5-amino group (e.g., via Buchwald-Hartwig amination), this new functional group can undergo a variety of substitution reactions. A notable example from the literature is the reaction of 2-methyl-2H-1,2,3-benzotriazol-5-amine with 6-bromo-4-chloroquinoline. mdpi.com In this reaction, the amino group of the benzotriazole acts as a nucleophile, displacing the chlorine atom on the quinoline ring to form 6-Bromo-N-(2-methyl-2H-benzo[d] deepdyve.comnih.govacs.orgtriazol-5-yl)quinolin-4-amine . mdpi.comresearchgate.net This demonstrates a robust method for elaborating the benzotriazole scaffold.

Table 2: Potential Substitution Reactions of 2H-Benzotriazole, 5-bromo-2-methyl- and its Amino Derivative

Starting MaterialReagents and ConditionsProductReaction Type
2H-Benzotriazole, 5-bromo-2-methyl-R-NH₂, Pd catalyst, base5-(R-amino)-2-methyl-2H-benzotriazoleBuchwald-Hartwig Amination
2H-Benzotriazole, 5-bromo-2-methyl-Ar-B(OH)₂, Pd catalyst, base5-Aryl-2-methyl-2H-benzotriazoleSuzuki Coupling
5-Amino-2-methyl-2H-benzotriazole6-bromo-4-chloroquinoline, base, ethanol, reflux6-Bromo-N-(5-methyl-2H-benzotriazol-5-yl)quinolin-4-amineNucleophilic Aromatic Substitution

Structural Characterization and Conformational Analysis

Tautomeric Equilibria in Benzotriazole (B28993) Systems

Benzotriazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the triazole ring dictates the specific tautomer, which in turn influences the compound's physical and chemical properties.

The equilibrium between 1H- and 2H-benzotriazole is a dynamic process influenced by the surrounding environment. In the gas phase, the 1H-tautomer of the parent benzotriazole is generally considered to be more stable. However, experimental evidence from techniques like laser-induced fluorescence spectroscopy has confirmed the existence of the 2H-tautomer in the gas phase as well.

In solution, the tautomeric equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Nonpolar solvents tend to favor the 1H-tautomer, while polar solvents can shift the equilibrium. The solid state often locks the molecule into a single tautomeric form, which is typically the more thermodynamically stable 1H-isomer, often stabilized by intermolecular hydrogen bonding.

The presence of substituents on the benzene (B151609) ring can significantly alter the relative stabilities of the 1H- and 2H-tautomers. Electron-donating groups and electron-withdrawing groups can influence the electron density distribution within the heterocyclic system, thereby stabilizing or destabilizing one tautomer over the other.

In the case of 2H-Benzotriazole, 5-bromo-2-methyl-, the methyl group is fixed at the 2-position of the triazole ring, which prevents the typical 1H-2H tautomerism involving a mobile proton. Therefore, this specific compound exists as the 2H-tautomer. The bromine atom at the 5-position, being an electron-withdrawing group, will influence the electronic properties of the benzotriazole ring system.

Advanced Spectroscopic Characterization

The precise structure of 2H-Benzotriazole, 5-bromo-2-methyl- is determined through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework.

For the ¹H NMR spectrum, the methyl protons would appear as a singlet, likely in the range of 4.0-4.5 ppm, characteristic of a methyl group attached to a nitrogen atom in a heterocyclic ring. The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other.

In the ¹³C NMR spectrum, the methyl carbon would have a characteristic chemical shift. The aromatic carbons would show distinct signals, with the carbon atom bonded to the bromine atom (C5) being significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons (C4, C6, C7, C3a, C7a) would appear at chemical shifts typical for substituted benzotriazoles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Benzotriazole, 5-bromo-2-methyl- (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~4.3~40
Aromatic-H7.5 - 8.0-
C4-~120
C5-~115 (C-Br)
C6-~130
C7-~125
C3a/C7a-~145

Note: These are predicted values and may differ from experimental results.

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of 2H-Benzotriazole, 5-bromo-2-methyl- would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the fused ring system, and the C-Br stretching vibration at a lower frequency.

Table 2: Expected IR Absorption Bands for 2H-Benzotriazole, 5-bromo-2-methyl-

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=C and C=N Ring Stretching1450 - 1600
C-N Stretch1200 - 1350
C-Br Stretch500 - 600

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing further confirmation of its structure. For 2H-Benzotriazole, 5-bromo-2-methyl-, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the loss of the methyl group, the bromine atom, and potentially the neutral loss of N₂ from the triazole ring, which is a common fragmentation pathway for benzotriazoles.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2H-Benzotriazole, 5-bromo-2-methyl-

m/z Proposed Fragment
211/213[M]⁺ (Molecular ion)
196/198[M - CH₃]⁺
132[M - Br]⁺
183/185[M - N₂]⁺

Note: The m/z values are based on the most abundant isotopes.

Structural Analysis of 2H-Benzotriazole, 5-bromo-2-methyl-: A Review of Crystallographic Data

Comprehensive crystallographic data for the specific chemical compound 2H-Benzotriazole, 5-bromo-2-methyl- is not publicly available in established databases. Therefore, a detailed analysis of its solid-state structure, including molecular conformation, torsional angles, and crystal packing, cannot be provided at this time.

Scientific investigation into the three-dimensional structure of molecules relies heavily on techniques like X-ray crystallography. This method provides precise coordinates of atoms within a crystal lattice, enabling detailed understanding of molecular geometry, bond lengths, bond angles, and the non-covalent interactions that govern how molecules arrange themselves in the solid state.

For the compound , 2H-Benzotriazole, 5-bromo-2-methyl-, with the chemical formula C7H6BrN3, a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure.

While crystallographic studies have been conducted on structurally related compounds, the specific placement of the bromo and methyl substituents on the benzotriazole core significantly influences the molecule's electronic properties, shape, and potential for intermolecular interactions. Extrapolating data from analogues would not provide a scientifically accurate representation of the title compound.

For instance, studies on isomers or compounds with similar fragments, such as 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-yl)quinolin-4-amine, reveal intricate molecular geometries and packing motifs. mdpi.com However, the large quinoline (B57606) substituent in this example would dominate the crystal packing in ways not representative of the much simpler 2H-Benzotriazole, 5-bromo-2-methyl-. Similarly, data for "5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine", an isomer of the target compound, shows a specific set of intermolecular interactions and dihedral angles between its pyridine (B92270) and tetrazole rings that are unique to its own structure. researchgate.net

The generation of the detailed subsections as requested is contingent on the availability of a solved crystal structure for 2H-Benzotriazole, 5-bromo-2-methyl-. Without this foundational data, any discussion on the following topics would be purely speculative:

X-ray Crystallography for Solid-State Structure Determination

Investigation of Crystal Packing Arrangements and Intermolecular Interactions:This requires knowledge of the unit cell parameters and the symmetry operations of the crystal lattice. Interactions such as halogen bonding (involving the bromine atom), π-π stacking between benzotriazole rings, and C-H···N hydrogen bonds would be identified and characterized based on their distances and angles, which is not possible without the crystallographic data.

Further experimental work, specifically the successful crystallization of 2H-Benzotriazole, 5-bromo-2-methyl- and its analysis by single-crystal X-ray diffraction, is required to elucidate the structural details outlined in the requested article structure.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2H-Benzotriazole, 5-bromo-2-methyl-, DFT calculations have been instrumental in understanding its fundamental properties.

Theoretical calculations, often employing DFT methods with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the 2H-Benzotriazole, 5-bromo-2-methyl- molecule. nih.gov This process, known as geometry optimization, identifies the conformation with the lowest energy. For benzotriazole (B28993) derivatives, the planarity of the benzotriazole moiety is a key feature, with minor deviations for substituents. mdpi.com For instance, in a related compound, the r.m.s. deviation of the benzotriazole moiety was found to be 0.007 Å. mdpi.com

Table 1: Selected Optimized Geometrical Parameters of a Benzotriazole Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.354--
C-C (ring)1.381 - 1.422--
C-H1.077 - 1.083--
N-N---
C-Br1.907--
C-N-C-108.0 - 110.0-
C-C-C (ring)-118.0 - 122.0-
H-C-C-119.0 - 121.0-
Dihedral Angle (ring)--~0.0

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This involves calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.com For benzotriazole derivatives, these calculations help in understanding the electronic properties and the effect of substituents on the absorption wavelengths. mdpi.com

Similarly, DFT calculations are used to predict the vibrational spectra (Infrared and Raman). researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated which can be compared with experimental data for structural confirmation. researchgate.net The potential energy distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions. researchgate.net

Table 2: Theoretical Vibrational Frequencies for a Benzotriazole Derivative

ModeFrequency (cm⁻¹)Assignment
ν(N-H)~3400N-H stretching
ν(C-H)~3100C-H stretching
ν(C=C)~1600C=C stretching
ν(C-N)~1300C-N stretching
δ(C-H)~1200C-H in-plane bending
γ(C-H)~800C-H out-of-plane bending
ν(C-Br)~600C-Br stretching

Benzotriazole can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. researchgate.net DFT calculations are crucial in determining the relative stability of these tautomers. By calculating the total electronic energy of each tautomer, the more stable form can be identified. mdpi.com For many benzotriazole derivatives, the 1H tautomer is found to be the most energetically favorable form. mdpi.com The inclusion of zero-point energy (ZPE) corrections can be important for accurate predictions of tautomeric stability. researchgate.net

Table 3: Relative Energies of Benzotriazole Tautomers

TautomerRelative Energy (kJ/mol)
1H-Benzotriazole0 (Reference)
2H-BenzotriazoleHigher Energy

Note: The relative energies can be influenced by substitution patterns and the computational method used. For the parent benzotriazole, different computational methods have shown varying preferences, with higher-level calculations often favoring the 1H tautomer. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to electron-deficient areas and sites for nucleophilic attack. nih.gov Green regions represent neutral potential. nih.gov For molecules like 2H-Benzotriazole, 5-bromo-2-methyl-, the MEP map would highlight the electronegative nitrogen atoms and the bromine atom as regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. nih.govresearchgate.net

Quantum Chemical Studies on Chemical Properties

Quantum chemical calculations are used to predict the Nonlinear Optical (NLO) properties of molecules. mdpi.com These properties are of interest for applications in optoelectronics and photonics. researchgate.net The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net DFT calculations using functionals like B3LYP are commonly employed to compute these properties. mdpi.com The presence of electron-donating and electron-withdrawing groups, as well as an extended π-conjugated system, can enhance the NLO response. researchgate.net

Table 4: Calculated NLO Properties of a Benzimidazole Derivative

PropertyValue
Dipole Moment (μ)Varies with substituent
Polarizability (α)Varies with substituent
First Hyperpolarizability (β)Varies with substituent

Note: The NLO properties are highly dependent on the specific molecular structure. The data presented is based on a study of 5-bromo-2-aminobenzimidazole derivatives, which showed that substitution significantly affects the NLO response. mdpi.com Specific calculated values for 5-bromo-2-methyl-2H-benzotriazole were not available.

Thermodynamic Analysis of Formation Reactions

A thermochemical study on 5-methyl-1H-benzotriazole (5MBT) and 5,6-dimethyl-1H-benzotriazole (56DMBT) utilized calorimetric techniques and computational methods to determine their standard molar enthalpies of formation in the gaseous phase. bohrium.com The experimental values were obtained through static bomb combustion calorimetry to measure the massic energies of combustion and the Knudsen mass-loss effusion method or high-temperature Calvet microcalorimetry to determine the enthalpies of sublimation. bohrium.com These experimental results were then compared with computational data from G3(MP2)//B3LYP level of theory to validate the computational approach. bohrium.com

The study of these related compounds allows for the estimation of the energetic effects of substituents on the benzotriazole core. For instance, the enthalpic increments associated with the introduction of methyl groups into the benzotriazole structure were evaluated and compared with those in homocyclic molecules like benzene (B151609) and naphthalene. bohrium.com This approach could be theoretically applied to estimate the thermodynamic properties of "2H-Benzotriazole, 5-bromo-2-methyl-". The presence of the bromine atom at the 5-position and the methyl group at the 2-position of the benzotriazole ring would significantly influence the electronic distribution and, consequently, the thermodynamic stability of the molecule.

The relative thermodynamic stability of benzotriazole isomers can also be assessed by calculating the standard molar Gibbs energies of formation. bohrium.com For the methylated benzotriazoles studied, 5-methyl-1H-benzotriazole was found to be the most stable isomer in both the crystalline and gaseous phases. bohrium.com A similar theoretical analysis for "2H-Benzotriazole, 5-bromo-2-methyl-" would be invaluable for predicting its relative stability compared to other possible isomers.

Table 1: Thermodynamic Data for Related Benzotriazole Derivatives

CompoundExperimental Gaseous Phase Enthalpy of Formation (kJ/mol)Computational Gaseous Phase Enthalpy of Formation (kJ/mol)
5-methyl-1H-benzotriazole (5MBT)Data not explicitly provided in abstractEstimated using G3(MP2)//B3LYP
5,6-dimethyl-1H-benzotriazole (56DMBT)Data not explicitly provided in abstractEstimated using G3(MP2)//B3LYP

Protein-Ligand Docking Simulations (for biologically active derivatives)

Protein-ligand docking is a powerful computational tool used to predict the binding affinity and interaction patterns of a small molecule (ligand) with a biological target, typically a protein. This method is instrumental in drug discovery and development for identifying and optimizing potential therapeutic agents. For biologically active derivatives of "2H-Benzotriazole, 5-bromo-2-methyl-", docking simulations can elucidate their mechanism of action at a molecular level.

While specific docking studies on derivatives of "2H-Benzotriazole, 5-bromo-2-methyl-" are not detailed in the provided results, research on other benzotriazole and bromo-substituted heterocyclic derivatives highlights the utility of this approach. For example, a study on benzotriazole-based β-amino alcohols investigated their antibacterial activity through molecular docking. nih.gov In that study, compound 4e was docked against the 6GLA protein using AutoDock software. nih.gov The analysis revealed key interactions responsible for its binding, including a conventional hydrogen bond with Leu828 and several pi-sigma and pi-alkyl interactions with residues such as Tyr904, Val836, and Met902. nih.gov

Similarly, in silico docking experiments were performed on bromo bohrium.commdpi.combenzodiazepine derivatives to evaluate their potential as anticancer agents against the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone. cosmosscholars.com These simulations, often followed by molecular dynamics (MD) simulations, help to validate the stability of the ligand-protein complex. cosmosscholars.com

For a hypothetical biologically active derivative of "2H-Benzotriazole, 5-bromo-2-methyl-", a typical docking study would involve:

Preparation of the protein and ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand structure is built and optimized using computational chemistry software.

Docking simulation: A docking program is used to predict the preferred binding poses of the ligand within the active site of the protein. The program calculates a scoring function to estimate the binding affinity for each pose.

Analysis of interactions: The resulting docked complexes are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.

These simulations can guide the rational design of more potent and selective inhibitors by modifying the chemical structure of the lead compound to enhance its interactions with the target protein.

Table 2: Example of Protein-Ligand Docking Interaction Analysis

LigandProtein TargetKey Interacting ResiduesTypes of Interactions
Benzotriazole-based β-amino alcohol (4e)6GLALeu828, Tyr904, Val836, Ala966, Met902, Val884, Ala853Conventional Hydrogen Bond, Pi-Sigma, Alkyl, Pi-Alkyl
Bromo bohrium.commdpi.combenzodiazepine derivative4,5-Diaryl Isoxazole Hsp90 ChaperoneNot explicitly detailedBinding potential hypothesized

This table is illustrative and based on docking studies of related compound classes. nih.govcosmosscholars.com

Derivatization and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Benzotriazole (B28993) Derivatives

The rational design of novel compounds based on the 2H-Benzotriazole, 5-bromo-2-methyl- core involves strategic modifications to modulate its physicochemical properties and enhance its interaction with specific biological targets or material matrices.

Functionalization Strategies at Various Positions of the Benzotriazole Core

The benzotriazole ring system offers multiple sites for chemical modification, allowing for a wide range of derivatization strategies. The synthesis of the core 2-methyl-2H-benzotriazole isomer itself is a key consideration, as N-alkylation of benzotriazole can lead to a mixture of 1- and 2-alkyl derivatives. wikipedia.orgrsc.org The formation of the 2-substituted isomer is often electronically less favorable because it requires a break in the aromaticity of the benzene (B151609) ring, making this motif a relatively rare and synthetically challenging target. mdpi.com

Key functionalization strategies include:

N-Acylation: Carboxylic acids can be converted into N-acyl benzotriazoles, which serve as versatile intermediates. For instance, the use of 2,2,2-trifluoroacetic anhydride in anhydrous dichloromethane has been identified as an optimal reagent for this transformation. gsconlinepress.com

Halogenomethylsulfonyl Group Introduction: A series of 5-halogenomethylsulfonylbenzotriazole derivatives have been synthesized as potential antibacterial agents, demonstrating functionalization at the 5-position. nih.gov

Side-Chain Elaboration: Benzotriazole can be used as a synthetic auxiliary to facilitate the introduction of various functional groups. For example, 1-(1-hydroxyalkyl)benzotriazoles can be converted into 1-chloroalkyl derivatives, which readily react with nucleophiles to yield a diverse array of products. acs.org The benzotriazolyl substituent is also capable of stabilizing an adjacent carbanion, enabling further alkylation or addition to carbonyl electrophiles. acs.org

These strategies allow for the systematic modification of the 2H-Benzotriazole, 5-bromo-2-methyl- scaffold to explore chemical space and optimize desired properties.

Coupling Reactions for Integration with Diverse Heterocyclic Systems

The bromine atom at the 5-position of the benzotriazole core is a prime site for cross-coupling reactions, enabling the integration of the benzotriazole unit with a vast array of other heterocyclic systems. This approach is fundamental to building complex molecules with tailored biological or material properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly efficient for this purpose. nih.govresearchgate.net These methods allow for the formation of C-C bonds between the 5-position of the benzotriazole and various (hetero)aryl boronic acids. nih.gov This strategy has been successfully applied to related bromo-substituted heterocycles, yielding a diverse library of compounds. researchgate.netresearchgate.net

A specific example involves the synthesis of 6-Bromo-N-(2-methyl-2H-benzo[d] ijpsjournal.comnih.govnih.govtriazol-5-yl)quinolin-4-amine. mdpi.com In this synthesis, 2-methyl-2H-benzo[d] ijpsjournal.comnih.govnih.govtriazol-5-amine was coupled with 6-bromo-4-chloroquinoline via a nucleophilic aromatic substitution reaction, showcasing how the benzotriazole moiety can be linked to a known kinase-active scaffold. mdpi.com This highlights a powerful strategy for creating hybrid molecules that combine the pharmacophoric features of different heterocyclic systems.

Table 1: Examples of Coupling Strategies for Benzotriazole Derivatives

Coupling Reaction Reactants Product Type Application Example
Suzuki-Miyaura 5-Bromo-1,2,3-triazine, (Hetero)aryl boronic acids (Hetero)aryl-1,2,3-triazines Synthesis of diverse N-heterocycles nih.gov
Nucleophilic Aromatic Substitution 2-methyl-2H-benzotriazol-5-amine, 6-bromo-4-chloroquinoline 4-Anilinoquinoline derivative Kinase inhibitor design mdpi.com

Structure-Activity Relationship (SAR) Investigations for Biological and Material Applications

SAR studies are crucial for understanding how specific structural features of 2H-Benzotriazole, 5-bromo-2-methyl- and its derivatives influence their activity. These investigations guide the optimization of lead compounds for enhanced potency, selectivity, and desired physicochemical properties.

Impact of Halogen Substitution on Activity Profiles

The presence and position of halogen substituents on the benzotriazole ring significantly impact biological activity. Systematic studies on halogenated benzotriazole derivatives as inhibitors of human protein kinase CK2 have revealed that the substitution pattern is a primary driver of ligand binding. nih.govresearchgate.net

Research has consistently shown that halogen atoms, particularly bromine, at positions 5 and 6 of the benzotriazole ring are crucial for strong interaction with the CK2 active site. nih.govresearchgate.net In contrast, derivatives with halogens at positions 4 and 7, which are proximal to the triazole ring, exhibit much weaker binding. researchgate.net The replacement of bromine with chlorine generally leads to a decrease in hydrophobicity but has a minimal effect on the electronic properties of the molecule. nih.gov In the context of antimicrobial activity, the introduction of small hydrophobic groups like chloro- or methyl- on the benzotriazole ring has been shown to produce compounds with potent antifungal activity against Candida and Aspergillus species. nih.gov

Table 2: Influence of Halogen Position on Protein Kinase CK2 Inhibition

Substituent Position Binding Affinity to CK2 Reference
Positions 5 and 6 Strong nih.govresearchgate.net

Role of the 2-Methyl Group in Modulating Interactions and Properties

In the context of kinase inhibitors, incorporating the 2-methyl-2H-1,2,3-triazole moiety onto a known scaffold like 4-anilino-quinazoline is a strategy to explore new chemical space and potentially achieve novel binding modes or improved selectivity. mdpi.com The methyl group itself, being a small hydrophobic substituent, can influence binding affinity and pharmacokinetic properties. SAR studies on certain benzotriazole derivatives have shown that compounds bearing a simple methyl group can yield optimal results, suggesting a delicate balance between steric hindrance and potency. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs

The benzotriazole nucleus is considered a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets. nih.govgsconlinepress.com It often acts as a bioisosteric replacement for other heterocyclic systems, such as purines or imidazoles, in drug design. nih.gov

Key pharmacophoric roles and structural motifs involving benzotriazole derivatives include:

Kinase Hinge Binders: When coupled with scaffolds like 4-anilino-quinazoline, the benzotriazole moiety can act as a pendant group that modulates the kinome profile of the inhibitor, influencing its selectivity across different kinases. mdpi.com

Antiviral Scaffolds: The N-(4-(2H-benzo[d] ijpsjournal.comnih.govnih.govtriazol-2-yl)phenyl-R-amide structure has been identified as a promising chemical scaffold for developing new antiviral agents, particularly against enteroviruses like Coxsackievirus B5 and Poliovirus. openmedicinalchemistryjournal.com

Antimicrobial Agents: The benzotriazole ring itself possesses antibacterial properties. nih.gov Functionalization with hydrophobic groups or linking it to other heterocyclic rings, such as quinolones, can modulate and enhance this activity. nih.gov

The combination of the 5-bromo substituent, which allows for diverse coupling reactions, and the unique 2-methyl group provides a versatile platform for constructing novel molecules built around the core pharmacophoric features of the benzotriazole system.

Advanced Applications in Medicinal and Biological Chemistry

Antimicrobial Research Potentials

The benzotriazole (B28993) nucleus is a key pharmacophore in the development of novel antimicrobial agents. The introduction of halogen and alkyl groups, such as a bromo group at the 5-position and a methyl group at the 2-position, can significantly modulate the biological activity of the parent molecule.

Derivatives of benzotriazole have demonstrated a broad spectrum of antibacterial activity. Studies on 5-halogenomethylsulfonyl-benzotriazoles, which are structurally related to 5-bromo-2-methyl-2H-benzotriazole, have shown activity against a panel of reference and clinical bacterial strains researchgate.netnih.gov. These compounds were tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa researchgate.netnih.govias.ac.in.

A significant area of investigation has been the efficacy of these compounds against drug-resistant strains. Notably, certain benzotriazole derivatives have shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) researchgate.netnih.govnih.gov. For some 5-halogenomethylsulfonyl-benzotriazole derivatives, the Minimum Inhibitory Concentration (MIC) values against clinical MRSA strains were found to be in the range of 12.5-25 μg/mL researchgate.netnih.gov. The structure-activity relationship suggests that the presence of a halogen, such as bromine, on the benzotriazole ring can be crucial for enhanced antibacterial action nih.gov.

Compound ClassBacterial StrainActivity Metric (MIC)
5-Halogenomethylsulfonyl-benzotriazolesMRSA12.5-25 µg/mL
5-Halogenomethylsulfonyl-benzotriazolesEnterococcus strains50-100 µg/mL
N-acyl-1H-benzotriazole derivativesGram-positive & Gram-negative bacteriaMild to moderate activity
Imidazole/benzotriazole substituted piperidin-4-onesBacillus subtilis6.25 µg/mL

The antifungal potential of benzotriazole derivatives has been extensively explored, with many compounds showing efficacy against clinically relevant fungal pathogens. Research has demonstrated that modifications to the benzotriazole ring system can lead to potent antifungal agents ijrrjournal.com. Specifically, analogs have been tested against Candida albicans, a common cause of opportunistic fungal infections, and Aspergillus niger, a species known to cause aspergillosis nih.govukaazpublications.comijrar.org.

The strategic placement of substituents plays a vital role in determining the antifungal spectrum and potency. For instance, the introduction of a methyl group at the 5-position of the benzotriazole ring in a fluconazole analog resulted in a compound with significantly superior antifungal activity against A. niger (MIC = 12.5 µg/mL) compared to the parent drug fluconazole (MIC > 100 µg/mL) . This highlights the importance of the 5-position on the benzotriazole ring for improving antifungal efficacy . While some benzotriazole derivatives have shown no activity against Candida species, others bearing small hydrophobic groups like methyl or chloro groups have been successful against both Candida and Aspergillus species nih.govukaazpublications.com.

Compound/DerivativeFungal StrainActivity Metric (MIC)
5-methylbenzotriazole fluconazole analogAspergillus niger12.5 µg/mL
5,6-dimethylbenzotriazol-2-yl derivativesCandida spp.1.6-25 µg/mL
5,6-dimethylbenzotriazol-2-yl derivativesAspergillus niger12.5-25 µg/mL
N-alkyl benzotriazolesCryptococcus neoformans2 µg/mL

Research into the antiprotozoal applications of benzotriazoles has yielded promising candidates for combating various parasitic diseases. Based on the structure of 4,5,6,7-tetrabromo-1H-benzotriazole, a known inhibitor of protein kinase 2 (CK2), a series of bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives were synthesized and evaluated for their activity nih.gov.

These compounds were tested against the trophozoites and cysts of Acanthamoeba castellanii, a free-living amoeba that can cause serious human infections nih.gov. The results of these studies suggest that the benzotriazole scaffold, particularly when substituted with halogens and methyl groups, is a viable starting point for the development of new antiprotozoal drugs. Furthermore, other simple substituted benzotriazoles, such as 6-chloro-1H-benzotriazole, have demonstrated micromolar activity against Entamoeba histolytica, the parasite responsible for amoebiasis nih.gov. The potential of these derivatives has also been noted against Trypanosoma cruzi, the causative agent of Chagas disease nih.gov.

The emergence of viral diseases with limited treatment options has spurred the search for new antiviral agents, and benzotriazole derivatives have emerged as a promising class of compounds. A significant number of studies have focused on their activity against enteroviruses, a genus of positive-sense single-stranded RNA viruses that includes poliovirus and coxsackieviruses nih.govopenmedicinalchemistryjournal.comnih.gov.

Several benzotriazole-based derivatives have shown selective antiviral activity against Coxsackievirus B5 (CVB5), with EC50 values in the low micromolar range nih.govnih.gov. For instance, certain N-(4-(2H-benzo[d] ias.ac.innih.govnih.govtriazol-2-yl)phenyl)-4-R'-benzamides and related ureas were identified as active agents against CVB5 and Poliovirus openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. One study on [4-(benzotriazol-2-yl)phenoxy]alkanoic acids identified a derivative with potent and selective activity against CVB5, having an EC50 of 0.15 µM, making it a valuable lead for further development nih.gov. These findings underscore the potential of the 2-substituted benzotriazole scaffold, like that of 5-bromo-2-methyl-2H-benzotriazole, in the design of novel antiviral therapeutics unica.itfrontiersin.org.

Compound ClassVirusActivity Metric (EC₅₀)
Benzo[d] ias.ac.innih.govnih.govtriazol-1(2)-yl derivativesCoxsackievirus B5 (CVB5)6 - 18.5 µM
N-(4-(2H-benzo[d] ias.ac.innih.govnih.govtriazol-2-yl)phenyl)-benzamidesCoxsackievirus B5 (CVB5)5.5 - 6.9 µM
N-(4-(2H-benzo[d] ias.ac.innih.govnih.govtriazol-2-yl)phenyl)-benzamidesPoliovirus (Sb-1)17.5 - 20.5 µM
5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acidCoxsackievirus B5 (CVB5)0.15 µM

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. For benzotriazole derivatives, several mechanisms have been proposed based on their structural similarities to other azole compounds and experimental evidence.

In their antifungal capacity, azoles, including benzotriazoles, are known to inhibit the enzyme cytochrome P450 14α-sterol demethylase . This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane's integrity, leading to fungal cell death .

The antibacterial mechanisms for related heterocyclic compounds involve the inhibition of essential bacterial enzymes such as DNA gyrase, peptide deformylase, and various kinases nih.gov. For the antiviral activity of certain benzotriazole derivatives against CVB5, studies suggest a mechanism that involves the early phase of infection, potentially by interfering with the viral attachment process to host cells. One hit compound was shown to protect infected cells from apoptosis (programmed cell death) induced by the virus but did not exhibit direct virucidal activity nih.govmdpi.com. This indicates that the compound may act on host cells or the virus-cell interaction rather than destroying the virus directly nih.govmdpi.com.

Anticancer and Antiproliferative Investigations

The benzotriazole scaffold has also been investigated for its potential in cancer therapy. A number of its derivatives have exhibited significant antiproliferative activity against various human cancer cell lines.

In one study, a series of novel benzotriazole derivatives linked to imidazol-2-thiones were designed and synthesized. These compounds were evaluated for their in vitro anticancer activity against cell lines including MCF-7 (breast cancer), HL-60 (human promyelocytic leukemia), and HCT-116 (colon cancer) nih.gov. Several of these analogs showed promising antiproliferative effects, with one compound in particular demonstrating potent activity against all three cell lines, with IC50 values of 3.57 µM, 0.40 µM, and 2.63 µM, respectively nih.gov.

Further mechanistic studies on the most active compound revealed that it induced cell cycle arrest in the G2/M phase in HL-60 cells. It also showed significant inhibition of tubulin polymerization, suggesting that its anticancer effect is mediated through the disruption of the microtubule network, which is essential for cell division nih.gov. Additionally, the compound was found to promote apoptosis by regulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins nih.gov. While these findings are for more complex benzotriazole derivatives, they highlight the potential of the core benzotriazole structure as a foundation for the development of new anticancer agents.

CompoundCancer Cell LineActivity Metric (IC₅₀)
Imidazole-thione linked benzotriazole (BI9)MCF-7 (Breast)3.57 µM
HL-60 (Leukemia)0.40 µM
HCT-116 (Colon)2.63 µM

Induction of Apoptosis in Cancer Cell Lines

A key strategy in anticancer drug development is the induction of apoptosis, or programmed cell death, in malignant cells. Halogenated benzotriazole derivatives have demonstrated significant potential in this area. For instance, treatment with 4,5,6,7-tetrabromobenzotriazole (TBBt), a heavily brominated analogue, has been shown to reduce cell viability and induce apoptosis in various cancer cell lines. gsconlinepress.com

The mechanism of apoptosis induction by these compounds often involves the modulation of key regulatory proteins. Studies on related heterocyclic structures have shown that these molecules can trigger apoptosis by activating the caspase cascade, a family of proteases crucial for the execution of programmed cell death. nih.gov Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common pathway. nih.gov Furthermore, these compounds can influence the balance of the Bcl-2 family of proteins, which governs mitochondrial-mediated apoptosis. nih.gov Research on 1-benzyl-5-bromoindolin-2-one derivatives, which share the 5-bromo substitution pattern, revealed a pro-apoptotic effect by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical signal that commits a cell to apoptosis. nih.gov The ability of benzotriazole derivatives to engage these fundamental apoptotic pathways underscores their potential as a foundation for novel anticancer therapeutics. gsconlinepress.com

Potential as Kinase Inhibitor Motifs (e.g., CK2 inhibition)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The benzotriazole scaffold has proven to be a particularly effective motif for designing potent and selective kinase inhibitors. mdpi.com

A prime example is the inhibition of protein kinase CK2 (formerly casein kinase 2), a constitutively active serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. The halogenated derivative 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-established, highly selective, and potent inhibitor of CK2. nih.gov Its ability to compete with ATP in the kinase's active site has been demonstrated to have significant biological consequences, including the induction of apoptosis. gsconlinepress.com The inhibitory activity of TBBt against CK2 is in the low micromolar range, making it a valuable tool for studying CK2 function and a strong lead for drug development. researchgate.net

Crucially, the specific structure of the subject compound, with its 2-methyl substitution, is recognized as a promising feature for kinase inhibitor design. The 2-methyl-2H-1,2,3-triazole heterocyclic motif is considered a potential kinase inhibitor motif, suggesting that 5-bromo-2-methyl-2H-benzotriazole could possess favorable properties for interacting with kinase active sites. mdpi.com

CompoundTarget KinaseIC₅₀ (μM)Source Organism/System
4,5,6,7-tetrabromobenzotriazole (TBBt)CK20.9Rat Liver
4,5,6,7-tetrabromobenzotriazole (TBBt)CK21.6Human Recombinant
Table 1: Inhibitory concentration (IC₅₀) values of the related compound TBBt against protein kinase CK2.

Tubulin Polymerization Inhibition and Microtubule Destabilization

The microtubule cytoskeleton, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are among the most successful classes of anticancer drugs. The benzotriazole scaffold has been identified as a promising core for the development of new tubulin polymerization inhibitors. nih.gov

While direct studies on 5-bromo-2-methyl-2H-benzotriazole are limited, research into related compounds provides strong evidence of this potential. For example, benzotriazole acrylonitriles have been shown to be potent inhibitors of tubulin polymerization. nih.gov The synthesis of benzotriazole derivatives with substituted imidazol-2-thiones has also yielded compounds with strong antiproliferative effects attributed to tubulin inhibition and apoptosis induction. gsconlinepress.com By interfering with the assembly and disassembly of microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptotic cell death. This mechanism of action is a validated strategy in cancer chemotherapy, suggesting a valuable avenue for the investigation of 5-bromo-2-methyl-2H-benzotriazole and its analogues.

Anti-inflammatory and Analgesic Properties

Inflammation and pain are complex biological responses that are often mediated by enzymes like cyclooxygenases (COX). The benzotriazole nucleus has been incorporated into various molecular structures to create compounds with significant anti-inflammatory and analgesic (pain-relieving) properties. jocpr.comresearchgate.net

The versatility of the benzotriazole scaffold allows for the development of derivatives with activities comparable to standard anti-inflammatory drugs. gsconlinepress.com For example, a series of chlorosubstituted phenoxyacetyl benzotriazoles were screened for several biological activities, with one derivative in particular emerging for its notable analgesic effect. nih.gov In other studies, the combination of the benzotriazole ring with other heterocyclic systems, such as tetrazoles, has been shown to enhance both antinociceptive and anti-inflammatory properties. nih.gov While research has often focused on related benzothiazole and benzimidazole structures, the consistent finding of anti-inflammatory and analgesic effects across this class of fused heterocycles indicates a strong potential for 5-bromo-2-methyl-2H-benzotriazole. nih.govbanglajol.info

Antioxidant Mechanisms and Radical Scavenging Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants mitigate this damage by scavenging free radicals. Benzotriazole derivatives have been investigated for their antioxidant capabilities. gsconlinepress.comresearchgate.net

The primary mechanisms by which antioxidant compounds scavenge free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov The efficacy of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netnih.gov Studies on various benzotriazole derivatives have demonstrated superior free radical scavenging abilities. researchgate.netgsconlinepress.com The inclusion of amine or phenolic groups into the benzotriazole structure can further enhance their effectiveness, allowing them to intercept radicals formed during autooxidation processes. researchgate.net This radical scavenging activity positions the benzotriazole scaffold as a promising base for developing agents to combat oxidative stress-related conditions. gsconlinepress.com

Development as Lead Compounds and Pharmacophores for Drug Discovery

The diverse and potent biological activities associated with the benzotriazole core make it a highly attractive scaffold for drug discovery and development. jocpr.comresearchgate.net The term pharmacophore refers to the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The benzotriazole nucleus is considered a valuable pharmacophore that can be modified to create lead compounds for a variety of therapeutic targets. nih.gov

The potential of 5-bromo-2-methyl-2H-benzotriazole as a lead compound is supported by several key findings:

Kinase Inhibition: The demonstrated efficacy of halogenated benzotriazoles like TBBt as selective CK2 inhibitors highlights the scaffold's utility in developing anticancer agents. researchgate.net The 2-methyl-2H-benzotriazole motif is specifically recognized for its potential in kinase inhibitor design. mdpi.com

Anticancer Potential: The ability of related compounds to induce apoptosis and inhibit tubulin polymerization points to multiple, validated mechanisms for anticancer activity. gsconlinepress.com

Structural Versatility: The benzotriazole ring can be readily functionalized, allowing chemists to fine-tune its pharmacological profile to improve potency, selectivity, and pharmacokinetic properties. gsconlinepress.com

Applications in Materials Science and Industrial Chemistry

Utilization as a Crucial Building Block in Organic Synthesis

5-Bromo-2-methyl-2H-benzotriazole serves as a versatile building block in the synthesis of more complex molecules. Its substituted benzotriazole (B28993) structure makes it a valuable precursor in creating a variety of organic compounds. nih.govgsconlinepress.com The bromo group provides a reactive site for various coupling reactions, allowing for the introduction of different functional groups, while the benzotriazole moiety itself can be a key component in the final product's desired properties. gsconlinepress.com

For instance, it is used in the synthesis of compounds with potential biological activity. Research has shown that N-alkyl derivatives of bromo- and methyl-analogues of benzotriazole have been synthesized and evaluated for their in vitro antiprotozoal activity. nih.govgsconlinepress.com Additionally, it has been used in the creation of potential kinase inhibitors, highlighting its role in medicinal chemistry research. mdpi.comresearchgate.net The synthesis of 6-Bromo-N-(2-methyl-2H-benzo[d] copper.orgcecri.res.inscientific.nettriazol-5-yl)quinolin-4-amine, for example, demonstrates a direct application of a 2-methyl-2H-1,2,3-triazole derivative in creating molecules with potential therapeutic value. mdpi.comresearchgate.net

Role in Polymer Science and Coatings

Derivatives of benzotriazole are widely recognized for their ability to protect polymeric materials and coatings from degradation.

Photostabilization and UV Absorption Mechanisms

Benzotriazole derivatives are highly effective ultraviolet (UV) absorbers, a property critical for the longevity of plastics, rubbers, synthetic and natural fibers, and various coatings. uvabsorber.comalibaba.com They function by absorbing damaging UV radiation, particularly in the 300-400 nm range, and dissipating the energy as heat through a process called excited-state intramolecular proton transfer (ESIPT). This prevents the UV radiation from breaking down the polymer chains, which would otherwise lead to loss of gloss, cracking, blistering, and discoloration. uvabsorber.com

The general mechanism involves the absorption of a UV photon, which excites the molecule. The benzotriazole structure, specifically the presence of a hydroxyl group in the ortho position to the triazole ring in many UV absorbers, facilitates a rapid tautomeric shift from an enol to a keto form. This excited keto form then quickly returns to the ground state through non-radiative decay, releasing the energy as harmless heat and reverting to the original enol form, ready to absorb another UV photon. This efficient cycle provides long-lasting protection to the host material.

Stabilization of Dyes and Pigments

The same UV-absorbing properties that protect polymers also make benzotriazole derivatives effective stabilizers for dyes and pigments. researchgate.net Many organic dyes and pigments are susceptible to fading and color change upon exposure to sunlight. By incorporating benzotriazole-based UV absorbers into formulations containing these colorants, the damaging UV radiation is filtered out, thus preserving the color integrity and extending the life of the dyed or pigmented material. researchgate.netirowater.com

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzotriazole and its derivatives are renowned as highly effective corrosion inhibitors, particularly for copper and its alloys. copper.orgcecri.res.inirowater.comacs.org The mechanism of inhibition involves the formation of a protective film on the metal surface. The benzotriazole molecule, through its nitrogen atoms, can form coordinate covalent bonds with copper ions on the surface, creating a stable, polymeric complex. irowater.comampp.org

This thin, invisible film acts as a physical barrier, isolating the metal from the corrosive environment. acs.org It effectively blocks the electrochemical reactions that lead to corrosion. The structure of the benzotriazole derivative can influence its effectiveness, with studies showing that factors like the length of an attached carbon chain can significantly impact the inhibition efficiency. acs.org The protective film is stable and can function in a variety of conditions, including in water circulation systems and in the presence of other chemicals. copper.org

Table 1: Research Findings on Benzotriazole Derivatives as Corrosion Inhibitors

Research FocusKey FindingsReference
Inhibition Mechanism on CopperForms a protective polymeric film through coordinate bonds with copper ions. irowater.comampp.org
Influence of Molecular StructureThe length of attached carbon chains can significantly affect inhibition efficiency. acs.org
Application in Flowing ConditionsReduces corrosion attack on copper in dynamic flow environments. cecri.res.in
Synergistic EffectsCan be used in combination with other inhibitors to enhance protection. irowater.com

Integration in Organic Photovoltaic Applications

In the field of organic photovoltaics (OPVs), benzotriazole derivatives are being explored as components of donor-acceptor copolymers. rsc.org These copolymers are the active layer in an OPV device, responsible for absorbing light and generating charge. The benzotriazole unit can be incorporated as either the electron-deficient (acceptor) or electron-rich (donor) part of the polymer.

For example, a low band gap donor-acceptor copolymer incorporating a benzotriazole derivative was synthesized and showed promising photovoltaic properties. rsc.org The polymer exhibited broad absorption of light and suitable energy levels for efficient charge separation and transport. rsc.org Another study reported a novel non-fullerene small molecule acceptor based on a fused pentacyclic benzotriazole core, which demonstrated potential for high-efficiency organic solar cells. researchgate.net The tunability of the electronic properties of benzotriazole derivatives through chemical modification makes them attractive for designing new materials for advanced OPV applications.

Advanced Analytical Methodologies for Compound Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2H-Benzotriazole, 5-bromo-2-methyl- from reaction mixtures and assessing its purity. Techniques such as Liquid Chromatography (LC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of benzotriazole (B28993) derivatives. For compounds structurally similar to 2H-Benzotriazole, 5-bromo-2-methyl-, such as those containing the 2-methyl-2H-benzotriazole core, LC is used for routine characterization and purity verification. mdpi.com For instance, the purity of a related complex molecule, 6-Bromo-N-(2-methyl-2H-benzo[d] mdpi.comgoogle.comsigmaaldrich.comtriazol-5-yl)quinolin-4-amine, was determined to be >99% with a retention time (t_R) of 4.30 minutes using an LC system. mdpi.com LC methods, often coupled with mass spectrometry (LC-MS), are powerful for determining benzotriazoles in various samples. nih.govrsc.org The development of HPLC methods is a strategic choice for measuring compounds like 5-methyl-1H-benzotriazole, as it simplifies sample preparation and allows for direct analysis of aqueous solutions. researchgate.net

Gas Chromatography (GC): GC is another effective technique for the analysis of volatile and thermally stable benzotriazole compounds. sigmaaldrich.com It is particularly useful for quantitative analysis. google.com For example, GC has been successfully employed to determine the yield of various 2-phenylbenzotriazole derivatives in reaction filtrates. google.com A method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous determination of several benzotriazoles, including 5-methylbenzotriazole, in environmental samples. nih.gov This demonstrates the capability of GC to separate and quantify structurally related compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions involving benzotriazoles. mdpi.com In the synthesis of related compounds, reactions are often monitored on silica (B1680970) gel plates, with visualization achieved using ultraviolet (UV) light. mdpi.com This indicates the UV-active nature of the benzotriazole ring system, which allows for its detection on the TLC plate. TLC can also serve as a preliminary purity check before analysis by more sophisticated techniques like HPLC or GC. The technique has been described for the detection of a wide array of azoles and benzazoles. nih.gov

Table 1: Chromatographic Data for a Structurally Related Benzotriazole Derivative This table presents data for 6-Bromo-N-(2-methyl-2H-benzo[d] mdpi.comgoogle.comsigmaaldrich.comtriazol-5-yl)quinolin-4-amine, which contains the core 2-methyl-2H-benzotriazole structure.

TechniqueParameterValueSource
Liquid Chromatography (LC)Retention Time (t_R)4.30 min mdpi.com
Liquid Chromatography (LC)Purity>99% mdpi.com
Thin-Layer Chromatography (TLC)Stationary PhaseSilica Gel 60 F-254 mdpi.com
Thin-Layer Chromatography (TLC)VisualizationUltraviolet Light mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For 2H-Benzotriazole, 5-bromo-2-methyl-, HRMS would be used to confirm its molecular formula, C7H6BrN3.

In the characterization of analogous compounds, HRMS coupled with a soft ionization technique like electrospray ionization (ESI) provides definitive structural evidence. For example, the HRMS analysis of 6-Bromo-N-(2-methyl-2H-benzo[d] mdpi.comgoogle.comsigmaaldrich.comtriazol-5-yl)quinolin-4-amine yielded a found mass-to-charge ratio (m/z) of 354.0341 for the protonated molecule [M+H]+. mdpi.com This experimental value was in close agreement with the calculated m/z of 354.0354 for the molecular formula C16H13N5Br, confirming its composition. mdpi.com Similarly, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry has been used to obtain detailed mass spectral data for the related 5-Methyl-1H-benzotriazole, confirming its exact mass of 133.0639972. massbank.eu This high degree of mass accuracy is essential for distinguishing between compounds with similar nominal masses and for confirming the identity of newly synthesized molecules.

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound This table shows HRMS data for 6-Bromo-N-(2-methyl-2H-benzo[d] mdpi.comgoogle.comsigmaaldrich.comtriazol-5-yl)quinolin-4-amine.

ParameterValueSource
Ion[M+H]+ mdpi.com
Calculated m/z354.0354 mdpi.com
Found m/z354.0341 mdpi.com

Spectroscopic Techniques for Quantitative Analysis and Structural Confirmation

Spectroscopic techniques, particularly UV-Vis spectroscopy, are valuable for both quantitative analysis and providing evidence for structural features of 2H-Benzotriazole, 5-bromo-2-methyl-.

UV-Vis Spectroscopy: The benzotriazole moiety contains a chromophore, an aromatic system that absorbs ultraviolet light. This property is exploited in several analytical contexts. As mentioned, UV light is used to visualize the compound on TLC plates, which is a direct consequence of its UV absorption. mdpi.com Furthermore, HPLC detectors often operate using UV-Vis principles to quantify the analyte as it elutes from the column. Due to their strong UV absorption, very low levels of aromatic compounds can be analyzed by HPLC-UV or UPLC-UV methods. rsc.org While a specific UV-Vis spectrum for 2H-Benzotriazole, 5-bromo-2-methyl- is not detailed, its structural components—a substituted benzene (B151609) ring fused to a triazole ring—are known to absorb strongly in the UV region, typically between 250 and 300 nm. This absorption can be used to determine the concentration of the compound in solution by applying the Beer-Lambert law, making UV-Vis spectroscopy a straightforward method for quantitative analysis once a calibration curve is established.

Q & A

Basic Research: Synthesis Optimization

Q1. What are the optimal reaction conditions for synthesizing 5-bromo-2-methyl-2H-benzotriazole to maximize yield and purity? Methodological Answer: Synthesis requires precise control of catalysts, solvents, and temperature. For example, palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in dry Et₃N/THF (1:1) at 55°C under argon enable efficient coupling reactions . Reflux durations (e.g., 48 hours) and recrystallization from ethanol improve purity. Avoid aqueous conditions to prevent hydrolysis of bromo substituents .

Basic Research: Structural Characterization

Q2. Which spectroscopic techniques are most effective for confirming the structure of 5-bromo-2-methyl-2H-benzotriazole derivatives? Methodological Answer: Combine ¹H/¹³C NMR to identify methyl and bromo substituents (e.g., methyl peaks at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., C₇H₆BrN₃ requires m/z 226.9702). X-ray crystallography (e.g., R factor <0.05) resolves stereochemical ambiguities, as demonstrated for benzotriazole analogs .

Advanced Research: Reaction Mechanism Elucidation

Q3. How can researchers determine the catalytic mechanism of palladium-mediated cross-coupling reactions involving this compound? Methodological Answer: Use kinetic isotope effects (KIE) and density functional theory (DFT) to study transition states. Monitor intermediates via in-situ IR spectroscopy or ESI-MS . For example, oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki-Miyaura reactions . Controlled experiments with deuterated solvents (e.g., THF-d₈) can isolate solvent effects .

Advanced Research: Data Contradiction Analysis

Q4. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for benzotriazole derivatives? Methodological Answer: Employ meta-analysis to identify confounding variables (e.g., metabolic stability, solubility). Use physicochemical profiling (logP, pKa) to assess bioavailability. Validate discrepancies via isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation. Statistical tools like Bayesian hierarchical modeling can reconcile inconsistent results .

Advanced Research: Crystallographic Ambiguities

Q5. What parameters are critical for resolving disorder in X-ray crystal structures of halogenated benzotriazoles? Methodological Answer: Optimize data-to-parameter ratios (>15:1) by collecting high-resolution data (e.g., synchrotron sources). Refine disordered regions using SHELXL’s PART command and validate with Hirshfeld surface analysis . For example, β angles ~98.3° in monoclinic systems (space group P21/n) reduce overlap in electron density maps .

Advanced Research: Structure-Activity Relationships (SAR)

Q6. How can researchers design analogs of 5-bromo-2-methyl-2H-benzotriazole to enhance biological activity? Methodological Answer: Modify the N1-substituent to alter steric/electronic profiles. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to improve binding affinity. Use CoMFA/CoMSIA models to predict interactions with target proteins (e.g., kinases). Test derivatives in dose-response assays (IC₅₀ <10 μM) to prioritize candidates .

Advanced Research: Stability Under Experimental Conditions

Q7. What strategies prevent decomposition of 5-bromo-2-methyl-2H-benzotriazole during prolonged storage or reactions? Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to block light-induced degradation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical formation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track purity loss .

Advanced Research: Multi-Step Synthetic Routes

Q8. How can researchers optimize multi-step syntheses involving 5-bromo-2-methyl-2H-benzotriazole as a key intermediate? Methodological Answer: Use flow chemistry to minimize intermediate isolation. For example, telescope Suzuki coupling and deprotection steps in a single reactor. Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Purify via simulated moving bed (SMB) chromatography to enhance throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.